molecular formula C6H8ClNO3 B3349298 1-(2-Chloroethoxy)pyrrolidine-2,5-dione CAS No. 213249-24-2

1-(2-Chloroethoxy)pyrrolidine-2,5-dione

Cat. No.: B3349298
CAS No.: 213249-24-2
M. Wt: 177.58 g/mol
InChI Key: IRRAIKKRJPNPQJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C6H8ClNO3. It is a derivative of pyrrolidine-2,5-dione, featuring a chloroethoxy group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione can be synthesized through the reaction of pyrrolidine-2,5-dione with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chloroethoxy)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, which lacks the chloroethoxy group.

    1-(2-Hydroxyethoxy)pyrrolidine-2,5-dione: A similar compound with a hydroxyethoxy group instead of a chloroethoxy group.

    1-(2-Methoxyethoxy)pyrrolidine-2,5-dione: A derivative with a methoxyethoxy group.

Comparison: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(2-chloroethoxy)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c7-3-4-11-8-5(9)1-2-6(8)10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAIKKRJPNPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572366
Record name 1-(2-Chloroethoxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213249-24-2
Record name 1-(2-Chloroethoxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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